molecular formula C8H8ClFN2 B1378192 (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride CAS No. 1220039-71-3

(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride

Cat. No. B1378192
M. Wt: 186.61 g/mol
InChI Key: OGSXQNLEMSZGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride” is a chemical compound with the molecular formula C8H8ClFN2 . It is a derivative of acetonitrile, a compound widely used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of “(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride” consists of a phenyl ring (a hexagonal carbon ring) with an amino group (NH2) and a fluorine atom attached. The phenyl ring is also attached to an acetonitrile group (CH2CN), and the entire molecule is associated with a hydrochloride (HCl) group .

Scientific Research Applications

Cancer Chemotherapy

  • Fluorinated Pyrimidines in Cancer Treatment: Research on fluorinated compounds, like 5-fluorouracil (5-FU), highlights their significance in cancer chemotherapy. These compounds are used for palliation in patients with advanced cancer, particularly affecting the breast and gastrointestinal tract. The mechanism involves inhibiting thymidylate synthase, crucial for DNA synthesis in rapidly dividing cells, indicating potential research avenues for related fluorinated compounds (Heidelberger & Ansfield, 1963).

Analytical Chemistry

  • Hydrophilic Interaction Chromatography (HILIC): The study of HILIC, a technique for separating polar, weakly acidic, or basic samples, mentions the use of acetonitrile-rich mobile phases. This method could be relevant for analyzing compounds like (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride due to its polar nature. The technique enhances ionization efficiency in mass spectrometry, suggesting its utility in the detailed analysis of similar compounds (Jandera, 2011).

Molecular and Pharmacological Research

  • Mechanisms of Fluorinated Compounds: Studies on fluorinated compounds, such as chlorogenic acid and 5-FU, often focus on their pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. These findings suggest areas of research for (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride, particularly in exploring its molecular interactions and potential therapeutic effects (Naveed et al., 2018).

properties

IUPAC Name

2-(5-amino-2-fluorophenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-8-2-1-7(11)5-6(8)3-4-10;/h1-2,5H,3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSXQNLEMSZGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CC#N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride

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